molecular formula C₂₅H₃₆O₆ B1144756 (-)-Erinacin A CAS No. 180854-04-0

(-)-Erinacin A

Katalognummer: B1144756
CAS-Nummer: 180854-04-0
Molekulargewicht: 432.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Erinacin A is a natural compound isolated from the fruiting bodies of the Hericium erinaceus mushroom, commonly known as Lion’s Mane. This compound belongs to the class of cyathane diterpenoids and has garnered significant interest due to its potential neuroprotective and neuroregenerative properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Erinacin A involves several steps, starting from readily available precursors. The key steps include:

    Cyclization Reactions: Formation of the cyathane skeleton through cyclization reactions.

    Oxidation and Reduction: Introduction of hydroxyl groups and other functional groups through selective oxidation and reduction reactions.

    Protecting Group Strategies: Use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as fermentation using genetically modified strains of Hericium erinaceus, are being explored to enhance yield and scalability.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their enhanced biological activities.

Chemistry:

    Synthesis of Derivatives: this compound serves as a precursor for the synthesis of novel cyathane diterpenoid derivatives with potential therapeutic applications.

Biology:

    Neuroprotection: Studies have shown that this compound promotes nerve growth factor synthesis, which is crucial for the survival and maintenance of neurons.

    Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Medicine:

    Neurodegenerative Diseases: this compound is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions and memory.

Industry:

    Nutraceuticals: Due to its neuroprotective properties, this compound is being incorporated into dietary supplements aimed at improving brain health.

Wirkmechanismus

(-)-Erinacin A exerts its effects primarily through the modulation of neurotrophic factors. It enhances the synthesis of nerve growth factor by activating specific signaling pathways, including the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways. These pathways play a crucial role in neuronal survival, differentiation, and regeneration.

Vergleich Mit ähnlichen Verbindungen

    Erinacine C: Another cyathane diterpenoid with similar neuroprotective properties.

    Hericenone B: A compound isolated from the same mushroom with potential neuroregenerative effects.

    Cyathin A3: A cyathane diterpenoid with anti-inflammatory and neuroprotective activities.

Uniqueness of (-)-Erinacin A: this compound stands out due to its potent ability to induce nerve growth factor synthesis, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structure and specific molecular targets differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

180854-04-0

Molekularformel

C₂₅H₃₆O₆

Molekulargewicht

432.55

Synonyme

[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde

Herkunft des Produkts

United States
Customer
Q & A

Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?

A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of this compound itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.

Q2: Are there established methods for producing this compound?

A3: One of the provided studies explores the production of this compound through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and this compound yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing this compound production through controlled cultivation techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.